
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-6-(trifluoromethyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-6-(trifluoromethyl)nicotinamide” is a complex organic compound that contains several functional groups. It has a thiazole ring, which is a type of heterocyclic compound, attached to a phenyl group. The molecule also contains a trifluoromethyl group and an amide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The thiazole ring, phenyl ring, and amide group would all contribute to the overall structure and properties of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms would likely make this compound quite electronegative, and the presence of the amide group could allow for hydrogen bonding .Wissenschaftliche Forschungsanwendungen
Antagonistic Activity on TRPV1
Research has identified 6-phenylnicotinamide derivatives as potent TRPV1 antagonists with significant activity in models of inflammatory pain. The optimization of these derivatives, including compounds with modifications in the biaryl and heteroaryl components, has led to the development of candidates with excellent profiles for pre-clinical development. These compounds highlight the therapeutic potential in pain management and inflammation (Westaway et al., 2008).
Fungicidal Activity
A series of N-(thiophen-2-yl) nicotinamide derivatives have been designed, synthesized, and evaluated for their fungicidal activities. These compounds, developed through the modification of natural products and active substructure splicing, have shown remarkable efficacy against cucumber downy mildew in greenhouse trials. This research underscores the potential of nicotinamide derivatives in agricultural applications, offering a new avenue for controlling fungal diseases in crops (Wu et al., 2022).
Antiproliferative and Apoptotic Inducing Agents
Nicotinamide derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. Among these, N-[3-(benzo[d]thiazol-2-yl)phenyl]nicotinamide showed significant activity, indicating the potential for these compounds in cancer therapy. The mechanism includes inducing apoptosis and causing cell cycle arrest, highlighting the role of nicotinamide derivatives in developing new anticancer strategies (Zhang et al., 2018).
Antimicrobial Activity
New nicotinamide-thiazole derivatives have been synthesized and assessed for their antimicrobial activity, demonstrating efficacy against various bacterial and fungal pathogens. This research indicates the potential of these compounds in addressing the growing challenge of microbial resistance, presenting a promising approach for developing new antimicrobial agents (Venkatasubramanian et al., 2019).
Neuroprotection and Ion Exchange Inhibition
Studies on nicotinamide derivatives have identified compounds like YM-244769, which preferentially inhibit the Na+/Ca2+ exchange (NCX3) over other isoforms. This selective inhibition offers protective effects against neuronal cell damage induced by hypoxia/reoxygenation, suggesting a therapeutic potential for neuroprotection and the treatment of neurological disorders (Iwamoto & Kita, 2006).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F4N3OS/c23-16-7-3-1-5-14(16)21-29-18(12-31-21)15-6-2-4-8-17(15)28-20(30)13-9-10-19(27-11-13)22(24,25)26/h1-12H,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKRBBQHWNUFLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)C4=CN=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F4N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

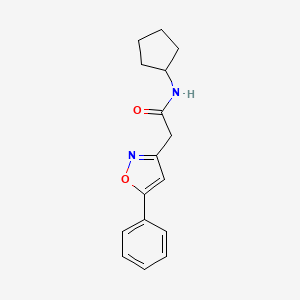

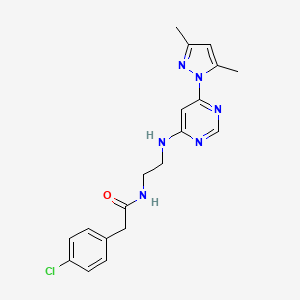
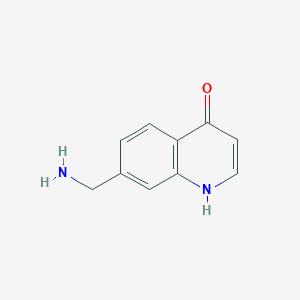
![N'-(5-Chloro-2-cyanophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2733239.png)
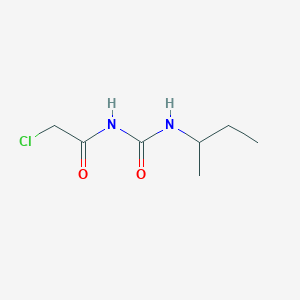
![2-(3-methoxyphenyl)-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]acetamide](/img/structure/B2733243.png)

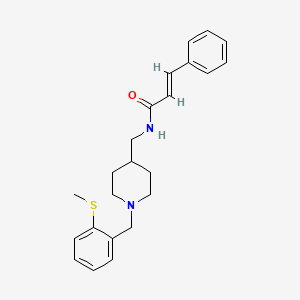
![2-(sec-butylthio)-5-(3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2733248.png)
![N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide](/img/structure/B2733249.png)
![N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(THIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE](/img/structure/B2733251.png)

